N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C18H18N4O2S, with a molecular weight of 346.43 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and an imidazo[2,1-c][1,2,4]triazole derivative linked through a thioacetamide group.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values were notably lower than those for the standard drug doxorubicin in similar assays (7.46 µM for HepG2) .
-
Mechanisms of Action : The anticancer effects are attributed to several mechanisms including:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies involving annexin V-FITC assays showed increased apoptosis in treated cancer cells.
- Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at various phases.
Antimicrobial Activity
Emerging data suggest potential antimicrobial properties against various pathogens:
- Antitubercular Effects : Similar compounds have shown activity against Mycobacterium tuberculosis, indicating that modifications to the imidazo[2,1-c][1,2,4]triazole structure could enhance efficacy against resistant strains .
Study 1: Anticancer Evaluation
In a recent study assessing the anticancer potential of related compounds:
- Methodology : Various benzo[d][1,3]dioxole derivatives were synthesized and tested against multiple cancer cell lines.
- Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM), highlighting its potential as a therapeutic agent with reduced side effects .
Study 2: Mechanistic Insights
A detailed mechanistic study involved:
- Cell Line Used : HCT116 cells.
- Findings : The compound was found to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), suggesting a shift towards apoptosis in cancer cells.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C18H18N4O2S |
Molecular Weight | 346.43 g/mol |
IC50 (HepG2) | 2.38 µM |
IC50 (HCT116) | 1.54 µM |
IC50 (MCF7) | 4.52 µM |
Apoptosis Induction | Yes |
EGFR Inhibition | Yes |
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-18(21-11-14-6-7-16-17(10-14)28-13-27-16)12-29-20-23-22-19-24(8-9-25(19)20)15-4-2-1-3-5-15/h1-7,10H,8-9,11-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIJYIPTCQKGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.